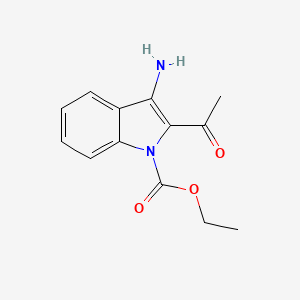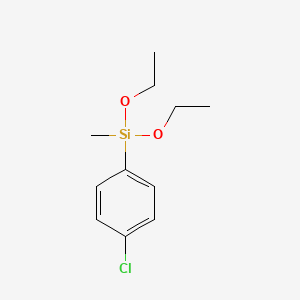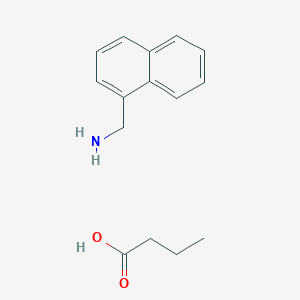
(5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine is an organic compound with the molecular formula C13H11F3N2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring through a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(Trifluoromethyl)benzaldehyde and 3-pyridylboronic acid.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 3-(Trifluoromethyl)benzaldehyde and 3-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the desired biaryl intermediate.
Reduction: The biaryl intermediate is then subjected to reduction using a reducing agent like sodium borohydride to obtain (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol.
Amination: Finally, the methanol derivative is converted to the methanamine derivative through an amination reaction using reagents like ammonia or an amine source.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or imines.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the methanamine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or oxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparación Con Compuestos Similares
(5-(Trifluoromethyl)pyridin-3-yl)methanamine: A similar compound with a trifluoromethyl group attached to the pyridine ring.
(3-(Trifluoromethyl)phenyl)methanamine: A compound with a trifluoromethyl group attached to the phenyl ring without the pyridine moiety.
Uniqueness:
Structural Features: The presence of both the trifluoromethyl group and the pyridine ring in (5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine imparts unique chemical and physical properties.
Reactivity: The compound’s reactivity is influenced by the electron-withdrawing trifluoromethyl group and the aromatic nature of the pyridine ring, making it distinct from other similar compounds.
Propiedades
Número CAS |
1356111-01-7 |
|---|---|
Fórmula molecular |
C13H11F3N2 |
Peso molecular |
252.23 g/mol |
Nombre IUPAC |
[5-[3-(trifluoromethyl)phenyl]pyridin-3-yl]methanamine |
InChI |
InChI=1S/C13H11F3N2/c14-13(15,16)12-3-1-2-10(5-12)11-4-9(6-17)7-18-8-11/h1-5,7-8H,6,17H2 |
Clave InChI |
ABAGYLUZTBXPCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=CC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11866075.png)
![9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B11866082.png)

![Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11866102.png)









![Indolizino[2,3-g]quinoline-5,12-dione](/img/structure/B11866162.png)
